A Technical Guide to the Synthesis of 3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine from Piperidin-4-one
A Technical Guide to the Synthesis of 3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine from Piperidin-4-one
Abstract
This in-depth technical guide provides a comprehensive overview of the synthesis of 3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The synthesis commences from the readily available starting material, piperidin-4-one. This document details the strategic considerations, underlying reaction mechanisms, a step-by-step experimental protocol, and critical process optimization insights. It is intended for an audience of researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering a blend of theoretical principles and practical, field-proven methodologies.
Introduction: The Significance of the Pyrazolo[4,3-c]pyridine Core
The pyrazolo[4,3-c]pyridine ring system is a privileged scaffold in modern medicinal chemistry. Its rigid, bicyclic structure and rich electronic properties make it an ideal framework for designing potent and selective inhibitors of various biological targets. Derivatives of this core have demonstrated significant therapeutic potential, including roles as c-Met kinase inhibitors for cancer therapy and as novel inhibitors of Mycobacterium tuberculosis pantothenate synthetase.[1][2] The title compound, 3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, serves as a crucial building block for the development of these next-generation therapeutics.
The synthetic route detailed herein begins with piperidin-4-one, a versatile and commercially available starting material.[3][4][5] The strategy hinges on a classical condensation and cyclization sequence, analogous to the celebrated Fischer indole synthesis, to construct the fused pyrazole ring.
Retrosynthetic Analysis and Strategic Planning
A retrosynthetic approach to the target molecule reveals a logical and efficient synthetic pathway. The core pyrazolo[4,3-c]pyridine structure can be disconnected at the pyrazole ring, breaking the C-N and N-N bonds. This disconnection leads back to two primary building blocks: a piperidin-4-one derivative and phenylhydrazine.
This analysis highlights a critical strategic decision: the management of the reactive secondary amine of the piperidine ring. To prevent unwanted side reactions, such as bis-condensation or interference with the cyclization catalyst, the piperidine nitrogen must be protected. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the reaction conditions and its straightforward removal under acidic conditions.[1]
Thus, the forward synthesis is designed as a three-stage process:
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N-Protection : Introduction of a Boc group onto the piperidin-4-one nitrogen.
-
Condensation & Cyclization : Reaction of N-Boc-4-piperidone with phenylhydrazine to form the pyrazole ring.
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N-Deprotection : Removal of the Boc group to yield the final target compound.
Core Synthesis: A Mechanistic Perspective
The key transformation in this synthesis is the acid-catalyzed reaction between N-Boc-4-piperidone and phenylhydrazine. This reaction is mechanistically analogous to the Fischer indole synthesis.[6] The process can be understood through the following key steps:
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Phenylhydrazone Formation : The reaction initiates with the nucleophilic attack of the terminal nitrogen of phenylhydrazine on the carbonyl carbon of N-Boc-4-piperidone, followed by dehydration to form the N-Boc-4-piperidone phenylhydrazone intermediate.
-
Tautomerization : The phenylhydrazone undergoes tautomerization to its more reactive enamine (or 'ene-hydrazine') form. This step is crucial as it positions the atoms for the subsequent sigmatropic rearrangement.
-
[7][7]-Sigmatropic Rearrangement : Under acidic conditions, the enamine is protonated, facilitating a[7][7]-sigmatropic rearrangement (an electrocyclic reaction similar to a Claisen or Cope rearrangement). This key step breaks the N-N bond and forms a new C-C bond, leading to a di-imine intermediate.
-
Cyclization & Aromatization : The di-imine intermediate undergoes an intramolecular nucleophilic attack by one of the ring nitrogens onto the other imine carbon. This cyclization, followed by the elimination of ammonia (NH₃) and a final proton transfer, results in the formation of the aromatic pyrazole ring, yielding the protected pyrazolopyridine core.
Detailed Experimental Protocols
This section provides a detailed, three-part workflow for the synthesis. Safety glasses, lab coats, and gloves are mandatory. All operations involving volatile solvents or reagents should be performed in a well-ventilated fume hood.
Part 1: N-Boc Protection of Piperidin-4-one
Rationale: This step protects the piperidine nitrogen to ensure it does not participate in side reactions during the subsequent condensation and cyclization steps.
Methodology:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer, add piperidin-4-one hydrochloride (1.0 eq.).
-
Dissolution: Dissolve the starting material in a suitable solvent such as a 1:1 mixture of dichloromethane (DCM) and water.
-
Basification: Cool the mixture to 0 °C in an ice bath. Add a base, such as sodium bicarbonate (NaHCO₃) or triethylamine (TEA, 2.5 eq.), portion-wise to neutralize the hydrochloride salt and act as a base for the reaction.[1]
-
Boc Anhydride Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 eq.) dissolved in DCM dropwise to the stirring solution.[1]
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Boc-4-piperidone, typically as a white solid or oil.[8]
Part 2: Synthesis of tert-butyl 3-phenyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate
Rationale: This is the core reaction, forming the fused pyrazole ring through an acid-catalyzed condensation and cyclization cascade.
Methodology:
-
Setup: In a round-bottom flask fitted with a reflux condenser, dissolve N-Boc-4-piperidone (1.0 eq.) and phenylhydrazine (1.1 eq.) in a suitable solvent like ethanol or toluene.[9][10]
-
Catalyst Addition: Add a catalytic amount of a Brønsted acid, such as glacial acetic acid or p-toluenesulfonic acid (p-TSA).
-
Reaction: Heat the mixture to reflux (typically 80-110 °C, depending on the solvent) and maintain for 4-12 hours.
-
Monitoring: Monitor the formation of the product by TLC or LC-MS.
-
Workup: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated NaHCO₃ solution to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to afford the pure N-Boc protected pyrazolopyridine.
Part 3: N-Boc Deprotection
Rationale: The final step removes the Boc protecting group to yield the target secondary amine, 3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine.
Methodology:
-
Setup: Dissolve the purified N-Boc protected pyrazolopyridine (1.0 eq.) in a suitable solvent such as 1,4-dioxane or DCM in a round-bottom flask.
-
Acid Addition: Cool the solution to 0 °C. Add a strong acid. A common and effective choice is a 4M solution of hydrogen chloride (HCl) in 1,4-dioxane (5-10 eq.).[7][11] Alternatively, trifluoroacetic acid (TFA) in DCM can be used.[12]
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the deprotection by TLC, observing the disappearance of the starting material spot and the appearance of a more polar product spot.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
Isolation: The product is typically obtained as its hydrochloride salt. To obtain the free base, the residue can be dissolved in water, basified with a base like 1M NaOH or saturated NaHCO₃, and then extracted with an organic solvent (e.g., ethyl acetate or DCM). The combined organic layers are then dried and concentrated to yield the final product.
Quantitative Data & Characterization
The following table summarizes typical reaction parameters and expected characterization data for the key intermediates and the final product, based on analogous syntheses reported in the literature.[9] Actual results may vary based on specific experimental conditions.
| Compound Name | Molecular Formula | Mol. Weight ( g/mol ) | Typical Yield (%) | Expected ¹H NMR signals (CDCl₃, δ ppm) |
| N-Boc-4-piperidone | C₁₀H₁₇NO₃ | 200.25 | >90 | ~3.6 (t, 4H, piperidine CH₂ adjacent to N), ~2.4 (t, 4H, piperidine CH₂ adjacent to C=O), 1.48 (s, 9H, Boc CH₃) |
| tert-butyl 3-phenyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate | C₁₇H₂₁N₃O₂ | 315.37 | 60-80 | ~7.2-7.8 (m, 5H, Ar-H), ~4.6 (s, 2H, pyridine CH₂), ~3.7 (t, 2H, pyridine CH₂), ~2.8 (t, 2H, pyridine CH₂), 1.5 (s, 9H, Boc CH₃) |
| 3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | C₁₂H₁₃N₃ | 200.26 | >85 | ~9.5-10.5 (br s, 1H, pyrazole N-H), ~7.2-7.8 (m, 5H, Ar-H), ~4.1 (s, 2H, pyridine CH₂), ~3.2 (t, 2H, pyridine CH₂), ~3.0 (t, 2H, pyridine CH₂), ~2.0 (br s, 1H, piperidine N-H). Note: The product is often isolated as an HCl salt, which will alter chemical shifts and the appearance of N-H protons. |
Field Insights: Troubleshooting and Optimization
-
Incomplete N-Protection: If TLC analysis shows remaining starting material in Part 1, consider increasing the equivalents of Boc₂O to 1.3 or extending the reaction time. Ensure the base used is sufficient to neutralize the starting material salt and the acid generated.[1]
-
Low Yield in Cyclization: The efficiency of the cyclization (Part 2) is highly dependent on the acid catalyst and temperature. If yields are low, consider screening other Brønsted or Lewis acid catalysts (e.g., ZnCl₂, H₂SO₄).[13] Ensure the reaction is heated sufficiently to drive the dehydration and cyclization steps to completion.
-
Regioisomer Formation: While the reaction with piperidin-4-one is symmetrical, using substituted piperidones could lead to regioisomers. Careful analysis of the product mixture by NMR (specifically using NOE experiments) would be required to determine the regioselectivity.
-
Difficult Deprotection: If the Boc group is resistant to cleavage (Part 3), particularly with sensitive substrates, using a stronger acid system or slightly elevated temperatures may be necessary. However, harsh conditions can lead to degradation. Thermal deprotection is another, though less common, alternative.[14]
Safety and Handling
-
Phenylhydrazine: Phenylhydrazine is toxic, a suspected carcinogen, and readily absorbed through the skin. Always handle it in a fume hood with appropriate personal protective equipment (PPE), including double gloves.
-
Strong Acids: Reagents like HCl in dioxane and TFA are highly corrosive. Handle with extreme care, ensuring adequate ventilation and appropriate PPE.
-
Solvents: Dichloromethane is a suspected carcinogen. Use in a well-ventilated area. Ethers like 1,4-dioxane can form explosive peroxides; use fresh, stabilized solvents.
Conclusion
The synthesis of 3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine from piperidin-4-one is a robust and efficient process that provides access to a highly valuable scaffold for drug discovery. The strategy leverages a protective group strategy and a classical Fischer-type cyclization. By understanding the underlying mechanisms and paying close attention to reaction conditions, researchers can reliably produce this key building block for the development of innovative therapeutics.
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